9-phenyl-9H-xanthene-2,7-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-phenyl-9H-xanthene-2,7-diol is a chemical compound with the molecular formula C19H14O3. It belongs to the xanthene family and features a phenyl group attached to a xanthene core. Xanthenes are aromatic heterocyclic compounds commonly found in dyes, fluorescent indicators, and pharmaceuticals .
Preparation Methods
Synthetic Routes: Several synthetic routes lead to 9-phenyl-9H-xanthene-2,7-diol. One common method involves the condensation of 2-naphthol with benzaldehyde under acidic conditions. The reaction proceeds via an acid-catalyzed cyclization to form the xanthene ring system. The phenyl substituent at the 9-position arises from the benzaldehyde reactant. The overall reaction can be represented as follows:
2-naphthol+benzaldehydeacidic conditionsthis compound
Industrial Production: While laboratory-scale synthesis is common, industrial production methods may involve more efficient and scalable processes. Unfortunately, specific industrial methods for this compound are not widely documented.
Chemical Reactions Analysis
9-phenyl-9H-xanthene-2,7-diol participates in various chemical reactions:
Oxidation: It can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction of the carbonyl group (C=O) could yield the corresponding diol.
Substitution: The phenolic hydroxyl groups can undergo substitution reactions with electrophiles.
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or chromic acid (HCrO).
Reduction: Reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).
Substitution: Acidic or basic conditions, along with suitable electrophiles.
Major Products: The major products depend on the specific reaction conditions. For example:
- Oxidation may yield xanthene-2,7-quinone.
- Reduction could lead to the corresponding diol.
Scientific Research Applications
9-phenyl-9H-xanthene-2,7-diol finds applications in:
Fluorescent Dyes: Due to its xanthene core, it serves as a fluorophore in fluorescent dyes.
Biological Imaging: Used as a fluorescent probe for cellular imaging.
Antioxidant Properties: Some xanthene derivatives exhibit antioxidant activity.
Mechanism of Action
The exact mechanism by which 9-phenyl-9H-xanthene-2,7-diol exerts its effects depends on its specific application. For example, as an antioxidant, it likely scavenges free radicals and protects cells from oxidative damage.
Comparison with Similar Compounds
9-phenyl-9H-xanthene-2,7-diol stands out due to its phenyl substituent. Similar compounds include other xanthene derivatives like fluorescein, rhodamine, and eosin.
Properties
CAS No. |
170449-39-5 |
---|---|
Molecular Formula |
C19H14O3 |
Molecular Weight |
290.3 g/mol |
IUPAC Name |
9-phenyl-9H-xanthene-2,7-diol |
InChI |
InChI=1S/C19H14O3/c20-13-6-8-17-15(10-13)19(12-4-2-1-3-5-12)16-11-14(21)7-9-18(16)22-17/h1-11,19-21H |
InChI Key |
VHVIQQVDCNRYAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C3=C(C=CC(=C3)O)OC4=C2C=C(C=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.